molecular formula C10H7NO3 B145949 2-Nitro-1-naphthol CAS No. 607-24-9

2-Nitro-1-naphthol

Cat. No. B145949
CAS RN: 607-24-9
M. Wt: 189.17 g/mol
InChI Key: MUCCHGOWMZTLHK-UHFFFAOYSA-N
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Description

2-Nitro-1-naphthol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to the 2-naphthol family, which can be synthesized through different chemical reactions, including catalytic processes and reactions with functionalized ketones.

Synthesis Analysis

The synthesis of 2-naphthols, which are closely related to 2-Nitro-1-naphthol, can be achieved through a Ru(ii)-catalyzed C-H activation of aryl nitrones and intermolecular annulation with α-diazo sulfonyl ketones. This method provides an efficient synthesis route under redox-neutral conditions, with α-diazo sulfonyl ketones acting as a three-carbon component in the reaction .

Molecular Structure Analysis

The molecular structure of 2-Nitro-1-naphthol derivatives has been studied through the formation of various coordination compounds. These compounds exhibit a quinone oximic structure in the solid state, and their ultraviolet (UV) spectra indicate the presence of quinone oximic and naphtholic structures in equilibrium in ethanol solution .

Chemical Reactions Analysis

2-Nitro-1-naphthol can undergo reactions with α-functionalized ketones, leading to the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles. This reaction is notable for the unexpected loss of the C=O group from the α-functionalized ketones, and it can be performed with a variety of substrates, yielding the corresponding naphthoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-1-naphthol derivatives have been explored in several contexts. For instance, a chelating ion-exchanger containing 1-nitroso-2-naphthol has been synthesized, demonstrating the ability to exchange and separate metal ions such as copper(II), iron(III), and uranium(VI) . Additionally, the photoreduction of 2-nitroso-1-naphthol has been studied, revealing that it proceeds through an upper triplet excited state and can be reversed by the addition of oxygen .

Case Studies

Several case studies have been conducted to explore the applications of 2-Nitro-1-naphthol derivatives. For example, the preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group have been investigated for the separation and concentration of uranium and palladium . Moreover, the uptake of cobalt and other metals by 1-nitroso-2-naphthol immobilized on silica has been examined, highlighting its potential for metal recovery .

Scientific Research Applications

Chemical Reactions and Specificity

2-Nitro-1-naphthol participates in various chemical reactions, particularly with 5-hydroxyindoles, para-substituted phenols, and guaiacols. This reactivity has been exploited in clinical chemistry to measure specific compounds in various diseases, such as tyrosine in tyrosinosis and tyrosinemia, homovanillic acid in neuroblastoma, and 5-hydroxy-3-indoleacetic acid in carcinoid tumors (Knight et al., 1983).

Metal Ion Detection

1-Nitroso-2-naphthol, a variant of 2-Nitro-1-naphthol, serves as a color-forming chelating agent for metals like iron, cobalt, nickel, and copper, enabling their detection via ultraviolet-visible spectrophotometry (Yun & Choi, 2000).

Composite Electrode Development

2-Nitro-1-naphthol has been used to modify carbon electrodes, aiming to produce composite supercapacitor electrodes. These electrodes leverage the electric double layer capacitance of high surface area carbon and the redox capacity of the organic compound (Leitner et al., 2004).

Adsorption Properties

The electrochemical reduction of 2-Nitro-1-naphthol at carbon fiber electrodes has been studied, indicating significant adsorption properties that influence its electrochemical behavior (Theodoridou et al., 1982).

Fluorimetric Detection

2-Nitro-1-naphthol derivatives have been used for the fluorimetric detection of stannous tin, demonstrating its potential in analytical chemistry for detecting specific metal ions (Anderson et al., 1959).

Photochemical Studies

Studies on photochemical reactions of 2-Nitro-1-naphthol derivatives have shed light on their photofading behavior and interaction with light, contributing to the understanding of these compounds in various chemical and biological contexts (Kuramoto & Kitao, 2008).

Spectroscopic Applications

2-Nitro-1-naphthol has been utilized in spectroscopic studies, particularly in spectrophotometric titrations of divalent metals, demonstrating its versatility in analytical chemistry (Takahashi & Robinson, 1960).

Industrial Applications

In industrial contexts, 2-Nitro-1-naphthol has been employed in the detection of specific chemicals in solutions like zinc sulfate electrolytic solutions, showcasing its practical applications in industry and research (Li Qiong-l, 2012).

Synthesis of Complexes

2-Nitro-1-naphthol is involved in the synthesis of various complexes, such as those with ruthenium, indicating its utility in the preparation of polynuclear complexes and other sophisticated chemical structures (Das et al., 1999).

Electrochemical Oxidation Studies

The electrochemical oxidation of 2-nitro-1-naphthol and its interaction with other chemicals like arylsulfinic acids have been explored, adding to our understanding of its chemical behavior and potential applications (Nematollahi et al., 2018).

Chelating Ion-Exchange Resin Development

A chelating ion-exchange resin based on 2-nitroso-1-naphthol has been synthesized, demonstrating higher exchange capacities for various metals, highlighting its potential in environmental and analytical applications (Ghosh et al., 1981).

Future Directions

The future directions of 2-Nitro-1-naphthol research could involve its use in the formation of charge transfer complexes by accepting electrons from selected quinolones and cephalosporins . This could open up new avenues for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCHGOWMZTLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209508
Record name 2-Nitro-1-naphthol
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-naphthol

CAS RN

607-24-9
Record name 2-Nitro-1-naphthalenol
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Record name 2-Nitro-1-naphthol
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Record name 607-24-9
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Record name 2-Nitro-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
OE Umoh, OA Adegoke… - Future Journal of …, 2022 - fjps.springeropen.com
… Visual inspections of 2-nitro-1-naphthol adduct solutions showed no colour change from the yellow colour of the blank reagent solution, even though the Ultraviolet visible absorption …
Number of citations: 0 fjps.springeropen.com
M Akram, RD Desai - Proceedings of the Indian Academy of Sciences …, 1940 - Springer
… The solid crystallised from alcohol in yellow needles, mp 145, of 2-nitro-4-acetyl-l-naphthol while the alcoholic mother-liquor gave a small amount of 2-nitro-1-naphthol, mp 128. The …
Number of citations: 0 link.springer.com
KW Leitner, B Gollas, M Winter, JO Besenhard - Electrochimica acta, 2004 - Elsevier
… Here we report on the electrochemical reduction of 2-nitro-1-naphthol (1), which leads to a … 2-Nitro-1-naphthol (1) adsorbed from methanol solutions onto electrochemically oxidized …
Number of citations: 0 www.sciencedirect.com
HH Hodgson, E Kilner - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… One gram each of cc, @, and y was hydrolysed with caustic soda, steamdistilled, and the volatile 2-nitro-1-naphthol estimated by colorimetric comparison with a 0.1 per cent. solution of …
Number of citations: 0 pubs.rsc.org
D Manson - Chemico-Biological Interactions, 1972 - Elsevier
Earlier observations on the reaction of some 2-naphthylamine metabolites with thiols have been extended. 2-Amino-1-naphthyl sulphate, bis-(2-amino-1-naphthyl)-hydrogen phosphate …
Number of citations: 0 www.sciencedirect.com
L Zhang, B Hu, X Liu, Z Luo, R Xing, Y Li… - Environmental …, 2022 - ACS Publications
… 2-Nitro-1-naphthol was the most abundant individual … This study demonstrated much lower ratios of 2-nitro-1-naphthol/… ; moreover, the ratio of 2-nitro-1-naphthol/4-nitrocatechol may be …
Number of citations: 0 pubs.acs.org
RW Baker, JA Taylor - Tetrahedron Letters, 2000 - Elsevier
… The preparation of the ligand rac-1-(2′-methyl-3′-indenyl)-2-naphthylamine, rac-7, was achieved in just three steps from commercially available 2-nitro-1-naphthol 3, as outlined in …
Number of citations: 0 www.sciencedirect.com
E Boyland, CH Kinder, D Manson - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… On one occasion after the collection of the mixture of pyridine salt and 2-nitro-1-naphthol, further concentration of the filtrate gave the free acid. Recrystallization from aqueous acetone …
Number of citations: 0 www.ncbi.nlm.nih.gov
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… and obtained a 34% yield of 2-nitro-1-naphthol but no a-naphthaquinone. When a-naphthyl acetate was used instead of a-naphthol, the yield of 2-nitro-1-naphthol was 45%; the acetate, …
Number of citations: 0 pubs.rsc.org
DA Lane, SS Fielder, SJ Townsend… - Polycyclic Aromatic …, 1996 - Taylor & Francis
… , 1,4-naphthaIenedione, 4-methyl-2H- 1 benzopyran-2-one, 1 -naphthol, 2-naphthol, 2-formylcinnamaldehyde, 1 nitronaphthalene, 2-nitronaphthalene, 2-nitro- 1 -naphthol and 2,4-…
Number of citations: 0 www.tandfonline.com

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